2-Butene, 1,2-dibromo-, (Z)-
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Overview
Description
It is a colorless to slightly brown crystalline solid that is slightly soluble in water and more soluble in organic solvents like chloroform and methanol . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromobut-2-ene can be synthesized through the bromination of butadiene. The process involves adding liquid bromine to butadiene in a solvent like dichloromethane at low temperatures (around -10 to 10°C). The reaction mixture is then stirred for several hours, followed by distillation to remove the solvent and obtain the crude product. The crude product is further purified by vacuum distillation .
Industrial Production Methods
In industrial settings, the production of 1,2-Dibromobut-2-ene follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromobut-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or both bromine atoms.
Reduction Reactions: It can be reduced to form butenes or butanes.
Oxidation Reactions: It can be oxidized to form corresponding epoxides or other oxygenated compounds.
Common Reagents and Conditions
Substitution: Sodium hydride and dialkyl ketones are commonly used reagents for substitution reactions, leading to the formation of allenic ketones.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce 1,2-Dibromobut-2-ene to butenes or butanes.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be used to oxidize 1,2-Dibromobut-2-ene.
Major Products Formed
Substitution: Allenic ketones and symmetrical unsaturated diketones.
Reduction: Butenes and butanes.
Oxidation: Epoxides and other oxygenated compounds.
Scientific Research Applications
1,2-Dibromobut-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of diaminoalkenes through copper-mediated diamination reactions.
Medicine: It is a key intermediate in the synthesis of aliskiren, a drug used for treating hypertension.
Industry: It is used in the production of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1,2-Dibromobut-2-ene involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive, making it susceptible to substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: Similar in structure but with two carbon atoms.
1,2-Dibromopropane: Similar in structure but with three carbon atoms.
1,4-Dibromobutane: Similar in structure but with a different bromine atom arrangement.
Uniqueness
1,2-Dibromobut-2-ene is unique due to its specific arrangement of bromine atoms and the presence of a double bond, which makes it more reactive and versatile in organic synthesis compared to its similar compounds .
Properties
CAS No. |
79629-38-2 |
---|---|
Molecular Formula |
C4H6Br2 |
Molecular Weight |
213.90 g/mol |
IUPAC Name |
(Z)-1,2-dibromobut-2-ene |
InChI |
InChI=1S/C4H6Br2/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2- |
InChI Key |
VFPLAXWLJIGINL-RQOWECAXSA-N |
Isomeric SMILES |
C/C=C(/CBr)\Br |
Canonical SMILES |
CC=C(CBr)Br |
Origin of Product |
United States |
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